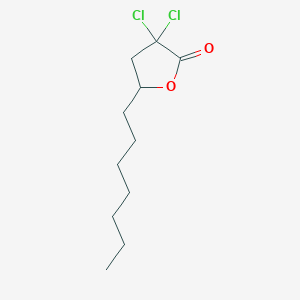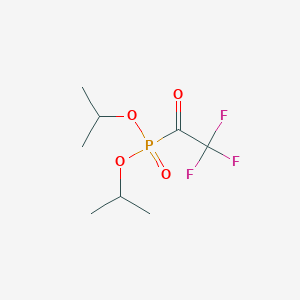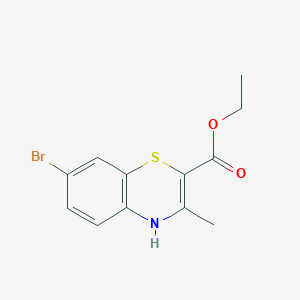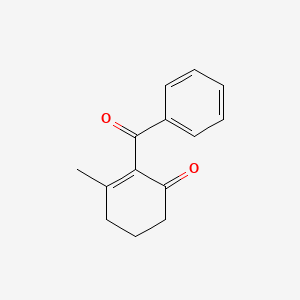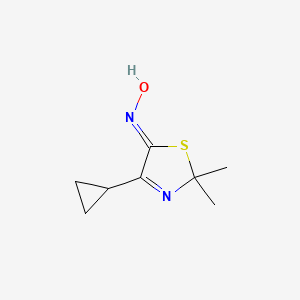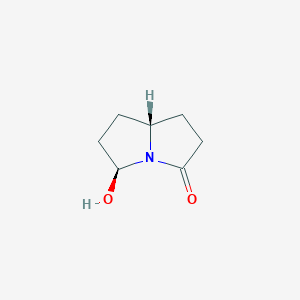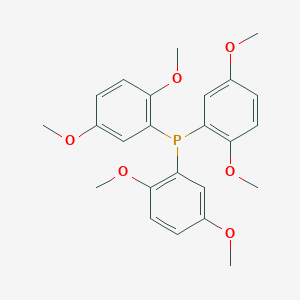
Tris(2,5-dimethoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,5-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,5-dimethoxyphenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9O2)3P+3MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,5-dimethoxyphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is Tris(2,5-dimethoxyphenyl)phosphine oxide.
Substitution: Depending on the substituent, various phosphine derivatives can be formed.
Applications De Recherche Scientifique
Tris(2,5-dimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism by which Tris(2,5-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom can coordinate with transition metals, forming complexes that facilitate various catalytic reactions. The electron-donating properties of the 2,5-dimethoxyphenyl groups enhance the nucleophilicity of the phosphorus atom, making it an effective catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)phosphine
Uniqueness
Tris(2,5-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
85417-61-4 |
|---|---|
Formule moléculaire |
C24H27O6P |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
tris(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3 |
Clé InChI |
VMFMHGFERNHYIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


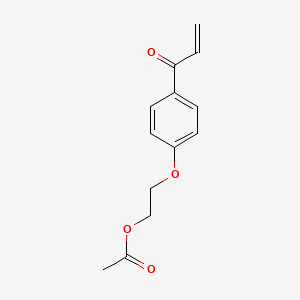

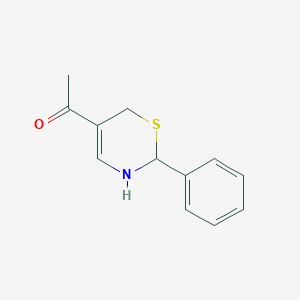
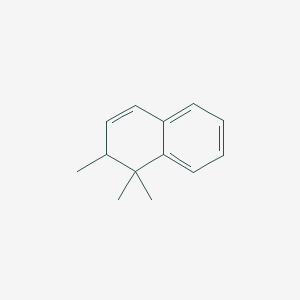
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
